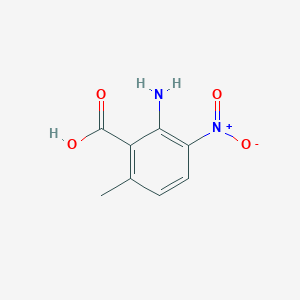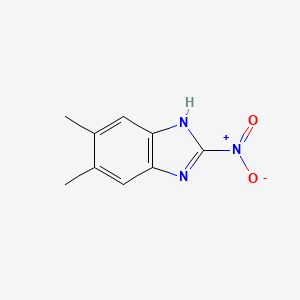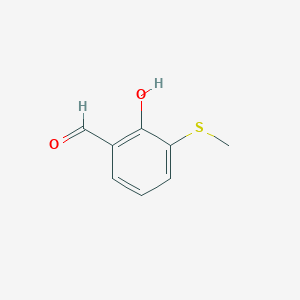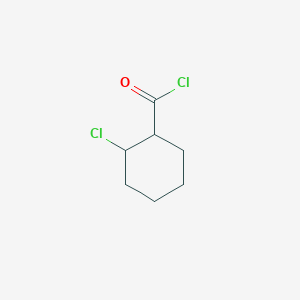
Benzothiazole, 2-(o-aminophenyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with an amino group and a methyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(o-aminophenyl)-4-methyl- typically involves the coupling of o-aminothiophenols with aromatic aldehydes. One common method is the reaction of o-aminothiophenol with an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of catalytic amounts of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(o-aminophenyl)-4-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-(o-aminophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-(o-aminophenyl)-4-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(o-aminophenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to interact with amyloid fibrils makes it a potential candidate for treating neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound with a similar structure but without the amino and methyl groups.
2-Aminobenzothiazole: Similar structure with an amino group but without the methyl group.
4-Methylbenzothiazole: Similar structure with a methyl group but without the amino group.
Uniqueness
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .
Eigenschaften
CAS-Nummer |
20600-49-1 |
|---|---|
Molekularformel |
C14H12N2S |
Molekulargewicht |
240.33 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2S/c1-9-5-4-8-12-13(9)16-14(17-12)10-6-2-3-7-11(10)15/h2-8H,15H2,1H3 |
InChI-Schlüssel |
ROGQKYRGDXKCQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
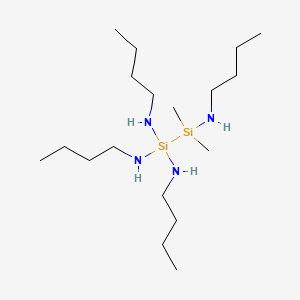

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)

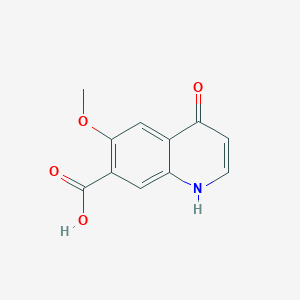
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
